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Compound of Interest

Compound Name:
Methyl morpholine-2-carboxylate

hydrochloride

CAS No.: 937063-34-8

Cat. No.: B1392808

Get Quote

An In-Depth Technical Guide to Methyl Morpholine-2-Carboxylate Hydrochloride

Abstract: This guide provides a comprehensive technical overview of Methyl Morpholine-2-
carboxylate Hydrochloride, a pivotal heterocyclic building block in modern medicinal

chemistry and organic synthesis. We delve into its fundamental physicochemical properties,

provide validated protocols for its synthesis and purification, detail robust analytical methods for

quality control, explore its chemical reactivity, and discuss its strategic application in drug

discovery. This document is intended for researchers, chemists, and drug development

professionals seeking a thorough understanding of this versatile compound.

Core Physicochemical Characterization
A precise understanding of a molecule's fundamental properties is the bedrock of its effective

application. Methyl morpholine-2-carboxylate hydrochloride is a chiral heterocyclic

compound whose utility is defined by the interplay between its morpholine core, ester

functionality, and its nature as a hydrochloride salt.
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Identification and Nomenclature
Accurate identification is critical for sourcing, synthesis, and regulatory compliance. The

compound is cataloged under several identifiers across chemical databases.

Parameter Value Source(s)

IUPAC Name
methyl morpholine-2-

carboxylate;hydrochloride
[1]

Synonyms

Methyl 2-

morpholinecarboxylate

hydrochloride

[2]

CAS Number 937063-34-8 (Racemic) [2]

CAS Number
1352709-55-7 ((R)-

enantiomer)
[3]

CAS Number 1417789-45-7 ((S)-enantiomer)

Molecular Formula C₆H₁₂ClNO₃ [2]

Molecular Weight 181.62 g/mol [2]

InChI Key
DYMNXWIUMADROW-

UHFFFAOYSA-N (Racemic)
[1]

Structural Features and Physicochemical Properties
The molecule's structure is deceptively simple, yet each component contributes significantly to

its overall behavior. It features a six-membered morpholine ring, which imparts favorable

pharmacokinetic properties in drug candidates, such as improved aqueous solubility and

metabolic stability.[4] The methyl ester at the C-2 position provides a reactive handle for further

synthetic elaboration, while the hydrochloride salt form ensures the compound is typically a

stable, crystalline solid with enhanced solubility in polar solvents compared to its free base

form.
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Property Specification
Rationale and Scientific
Insight

Appearance White to off-white solid

The ionic character of the

hydrochloride salt favors the

formation of a crystalline

lattice, resulting in a solid state

at room temperature.

Purity ≥97% (Typical)

For use as a synthetic building

block, high purity is essential to

prevent the introduction of

impurities into subsequent

reaction steps, which can

complicate purification and

reduce yields.

Solubility

Soluble in water and polar

protic solvents (e.g., methanol,

ethanol).

The protonated amine

(ammonium chloride)

significantly increases polarity

and the potential for hydrogen

bonding with water molecules.

Storage

Store under an inert

atmosphere, at room

temperature, in a dry place.

The compound is hygroscopic

and the ester functionality is

susceptible to hydrolysis over

time, especially in the

presence of moisture. An inert

atmosphere prevents oxidative

degradation.[2]

Synthesis and Purification: A Validated Approach
A reliable and scalable synthesis is paramount for the practical application of any chemical

building block. While numerous methods exist for constructing the morpholine scaffold, we

present a robust, three-stage pathway starting from common precursors.[5][6] This approach is

designed for high throughput and avoids chromatographic purification, a key consideration for

process chemistry.[7]
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Retrosynthetic Analysis
The logic for the synthesis flows backward from the target molecule. The final salt is formed

from its free base, which is the product of a standard esterification. The necessary precursor,

morpholine-2-carboxylic acid, can be synthesized from simpler, acyclic starting materials, often

involving a nitrogen-protecting group like Boc (tert-butyloxycarbonyl) to control reactivity.

Methyl Morpholine-2-carboxylate HCl

Boc Deprotection &
Salt Formation

[H+]

Methyl Morpholine-2-carboxylate
(Free Base)

Fischer Esterification

[H+], MeOH

N-Boc-Morpholine-2-carboxylic Acid

Intramolecular Cyclization

Acyclic Amino Alcohol Precursor
(e.g., from Epichlorohydrin)
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Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis and Isolation
This protocol synthesizes the target compound via an N-Boc protected intermediate, which

ensures clean reactions and high yields.

Stage 1: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid[7]

Rationale: This stage constructs the core heterocyclic ring. Starting from a chiral precursor

like (S)-epichlorohydrin allows for an enantiomerically pure product. The Boc group protects

the amine, preventing it from acting as a competing nucleophile during subsequent steps.

Methodology:

A solution of (S)-epichlorohydrin is reacted with an appropriate amino alcohol derivative

under basic conditions to form an acyclic intermediate.

This intermediate undergoes intramolecular cyclization, often promoted by a base like

sodium hydride (NaH), to close the morpholine ring.

The primary alcohol of the resulting N-Boc-2-hydroxymethylmorpholine is then oxidized to

a carboxylic acid. A common method involves oxidation with sodium hypochlorite (NaOCl)

in the presence of a catalyst.[8]

Work-up: The reaction is quenched, and the pH is adjusted to <2 with concentrated HCl.

This protonates the carboxylic acid, allowing it to be extracted from the aqueous phase

into an organic solvent like dichloromethane (CH₂Cl₂). The organic extracts are combined,

dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to

yield the crude N-Boc-protected acid.

Stage 2: Fischer Esterification to form N-Boc-Methyl Morpholine-2-carboxylate

Rationale: This classic reaction converts the carboxylic acid to its corresponding methyl

ester.[9] The reaction is an equilibrium, so using methanol as the solvent drives the reaction
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toward the product side by Le Châtelier's principle.[10] A strong acid catalyst is required to

protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Methodology:

Dissolve the N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a large excess of anhydrous

methanol.

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric

acid (H₂SO₄, ~0.1 eq).

Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours,

monitoring by TLC or LC-MS until the starting material is consumed.

Work-up: Cool the reaction mixture and carefully neutralize the acid with a saturated

solution of sodium bicarbonate. Extract the product into ethyl acetate, wash the organic

layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to

yield the protected ester.

Stage 3: Boc Deprotection and Hydrochloride Salt Formation

Rationale: The final step removes the Boc protecting group and simultaneously forms the

desired hydrochloride salt. This is efficiently achieved by treating the protected ester with a

strong acid.

Methodology:

Dissolve the crude N-Boc-methyl morpholine-2-carboxylate from the previous step in a

minimal amount of a suitable solvent like anhydrous 1,4-dioxane or methanol.

Bubble anhydrous HCl gas through the solution or, more conveniently, add a solution of

HCl in dioxane (e.g., 4 M) in slight excess.

Stir the mixture at room temperature for 1-2 hours. The product will typically precipitate out

of the solution as a white solid.

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold,

non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
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Dry the resulting white solid under high vacuum to obtain the final product, Methyl
morpholine-2-carboxylate hydrochloride.

Analytical Characterization and Quality Control
A self-validating protocol requires robust analytical methods to confirm the identity, purity, and

integrity of the final compound.

Spectroscopic and Spectrometric Analysis
While experimental spectra are the gold standard, the following predictions, based on

established chemical principles and data from related structures, serve as a reliable guide for

characterization.[11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 16 Tech Support

https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.chemicalbook.com/SpectrumEN_110-91-8_13CNMR.htm
https://www.rsc.org/suppdata/c6/cc/c6cc01234e/c6cc01234e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Observations

¹H NMR

δ (ppm) ~9.0-10.0 (br s, 2H, -NH₂⁺-), 4.2-4.4 (m,

1H, H-2), 4.0-4.1 (m, 1H, H-6eq), 3.8-3.9 (m,

1H, H-3eq), 3.75 (s, 3H, -OCH₃), 3.6-3.7 (m, 1H,

H-6ax), 3.2-3.4 (m, 2H, H-5), 3.0-3.2 (m, 1H, H-

3ax). The broad signal for the ammonium

protons is characteristic. The proton at C-2 will

be a multiplet due to coupling with the C-3

protons.

¹³C NMR

δ (ppm) ~169-171 (C=O), ~66-68 (C-6), ~63-65

(C-2), ~52-54 (-OCH₃), ~44-46 (C-3), ~42-44

(C-5). The ester carbonyl is the most downfield

signal. The carbons adjacent to oxygen (C-2, C-

6) are significantly downfield compared to those

adjacent only to nitrogen.

FT-IR

ν (cm⁻¹) 2400-2800 (broad, -NH₂⁺- stretch),

1740-1755 (strong, C=O ester stretch), 1200-

1250 (strong, C-O ester stretch), 1090-1120

(strong, C-O-C ether stretch). The broad

ammonium stretch is a key diagnostic feature of

the hydrochloride salt.

Mass Spec (ESI+)

m/z 146.08 ([M+H]⁺ for free base C₆H₁₁NO₃),

114.07 (loss of -OCH₂), 86.06 (loss of -

COOCH₃). Mass spectrometry will detect the

protonated molecular ion of the free base.

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the

purity of non-volatile compounds. For a polar, chiral compound like an amino acid ester

hydrochloride, a reverse-phase method is most suitable.[13][14]

Principle of the Method: The compound is separated on a non-polar stationary phase (C18)

using a polar mobile phase. Purity is determined by integrating the area of the main product
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peak relative to the total area of all detected peaks.

Detailed HPLC Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Justification:

Provides excellent retention and resolution for moderately polar organic molecules.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Justification: TFA acts as an ion-

pairing agent, improving peak shape for the amine, and provides an acidic pH to ensure

the amine remains protonated.

Mobile Phase B: 0.1% TFA in Acetonitrile. Justification: Acetonitrile is a common organic

modifier that provides good elution strength for reverse-phase chromatography.

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5%

B and re-equilibrate for 3 minutes. Justification: A gradient elution is necessary to elute

any potential impurities with a wide range of polarities.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm. Justification: While the molecule lacks a strong chromophore,

detection at low wavelengths allows for visualization of the ester carbonyl group.

Sample Preparation: Dissolve an accurately weighed sample (~1 mg) in 1 mL of Mobile

Phase A.

Acceptance Criteria: Purity ≥ 97.0% (area percent).

Chemical Reactivity and Synthetic Applications
The utility of Methyl morpholine-2-carboxylate hydrochloride as a building block stems from

its well-defined reactive sites, which allow for controlled and predictable synthetic

transformations.

Key Reactive Centers
The molecule's reactivity is governed by the secondary amine (present as an ammonium salt)

and the methyl ester.
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mol

Site A: Secondary Amine
(Nucleophilic / Basic)

Site B: Ester Carbonyl
(Electrophilic)

Click to download full resolution via product page

Caption: Primary reactive sites on the free base form.

Site A (Secondary Amine): In its hydrochloride salt form, the amine is protonated and non-

nucleophilic. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine,

diisopropylethylamine), the lone pair is restored, transforming it into a potent nucleophile.

This allows for N-alkylation, N-acylation, N-arylation, and other amine-centric reactions.

Site B (Ester Carbonyl): The carbonyl carbon of the ester is electrophilic and susceptible to

attack by nucleophiles. This allows for reactions such as hydrolysis (conversion back to the

carboxylic acid), saponification (base-mediated hydrolysis), amidation (reaction with amines

to form amides), or transesterification (reaction with other alcohols).

Strategic Role in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs.[4] Its presence often confers advantageous ADME (Absorption, Distribution,

Metabolism, and Excretion) properties. Methyl morpholine-2-carboxylate hydrochloride
serves as a versatile starting point for introducing this scaffold.
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Methyl Morpholine-2-carboxylate HCl

1. Neutralization (Base)
2. Amide Coupling (R-COOH, Coupling Agent)

N-Acyl Morpholine Intermediate

Ester Reduction
(e.g., LiAlH₄)

Chiral Amino Alcohol Product
(Advanced Intermediate)

Click to download full resolution via product page

Caption: Workflow for incorporating the building block.

Expert Insight: A common synthetic strategy involves first neutralizing the hydrochloride to

unmask the secondary amine. This free amine can then undergo amide bond formation with

a carboxylic acid of interest (a common step in building drug candidates), yielding an N-acyl

morpholine derivative. The ester at the C-2 position can then be selectively reduced (e.g.,

with lithium aluminum hydride) to the corresponding primary alcohol. This entire sequence

transforms the initial building block into a more complex chiral amino alcohol, ready for

further functionalization, without altering the core morpholine scaffold.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body-img#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adherence to safety protocols is non-negotiable in a research environment. Methyl
morpholine-2-carboxylate hydrochloride possesses moderate hazards that require

appropriate handling procedures.[2]

GHS Hazard Identification
Pictogram Code Hazard Statement Classification

H302 Harmful if swallowed
Acute Toxicity, Oral

(Category 4)

H315 Causes skin irritation

Skin

Corrosion/Irritation

(Category 2)

H319
Causes serious eye

irritation

Serious Eye

Damage/Irritation

(Category 2A)

H335
May cause respiratory

irritation

Specific Target Organ

Toxicity — Single

Exposure (Category

3), Respiratory Tract

Irritation

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety

goggles at all times.

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood to avoid inhalation of dust.

Handling Practices: Avoid generating dust. Use spark-proof tools and avoid sources of

ignition. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Spill Response: In case of a spill, cordon off the area. Wear appropriate PPE. For small

spills, carefully sweep up the solid material, avoiding dust generation, and place it in a

sealed container for disposal. For large spills, follow institutional emergency procedures.
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Conclusion
Methyl morpholine-2-carboxylate hydrochloride is a high-value building block whose utility

is firmly established by its structural features. The combination of a pharmaceutically-privileged

morpholine core, a synthetically versatile ester handle, and its formulation as a stable, easy-to-

handle hydrochloride salt makes it an indispensable tool for medicinal chemists. The protocols

and data presented herein provide a validated framework for its synthesis, analysis, and

strategic implementation in the development of novel chemical entities.

References
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from

Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(12), 3651-3655.

Google Patents. (2013). CN103121978A - Method for preparing N-methylmorpholine.

ACS Publications | The Journal of Organic Chemistry. (2006). Concise Synthesis of (S)-N-

BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review

update. E3S Web of Conferences, 556, 01051.

Vulcanchem. (n.d.). Methyl 2-methylmorpholine-2-carboxylate hydrochloride - 1205750-77-1.

Organic Chemistry Portal. (n.d.). Morpholine synthesis.

PubMed. (2006). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-

BOC-morpholine-2-carboxylic acid.

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of

Organic Chemistry, 49(6), 787–814.

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sigma-Aldrich. (n.d.). Methyl morpholine-2-carboxylate hydrochloride - 937063-34-8.

ChemSrc. (n.d.). CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate
hydrochloride.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.benchchem.com/product/b1392808/docs?utm_src=pdf-body#basic-characterization-of-methyl-morpholine-2-carboxylate-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1392808?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Baqai Journal of Health Sciences. (2016). Analysis of amino acids by high performance

liquid chromatography.

PubMed. (1983). HPLC qualitative amino acid analysis in the clinical laboratories.

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and

alcohols (Fischer Esterification).

YouTube | jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids.

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.

The Virtual Model of Drug Metabolism. (n.d.). N-Methylmorpholine.

ResearchGate. (2014). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids

and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived

Chiral Stationary Phases.

J&K Scientific. (n.d.). Methyl morpholine-2-carboxylate hydrochloride | 937063-34-8.

Vancouver Island University. (n.d.). Experiment 10: Fischer Esterification.

Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum.

ResearchGate. (2016). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-

promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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